

# The Pharmacokinetics and Oral Bioavailability of Fobrepodacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Fobrepodacin** (SPR720) is an investigational oral antimicrobial agent, a phosphate ester prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[1][2] Developed for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease, **Fobrepodacin** has demonstrated promising activity against clinically relevant mycobacteria.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Fobrepodacin**, summarizing key data from preclinical and clinical studies. Detailed experimental protocols for the pivotal studies are presented, and logical workflows are visualized to facilitate a deeper understanding of the data generation process.

### Introduction

**Fobrepodacin** is an aminobenzimidazole that inhibits bacterial DNA gyrase B (GyrB), a mechanism distinct from that of fluoroquinolones.[4] Its development addresses the need for novel, effective oral therapies for challenging infections like those caused by Mycobacterium avium complex. This document serves as a technical resource, consolidating the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) properties of **Fobrepodacin** and its active metabolite, SPR719.

### **Pharmacokinetic Profile**



**Fobrepodacin** is designed for oral administration and acts as a prodrug to deliver the active compound SPR719 systemically.[3] Pharmacokinetic analyses in both preclinical and clinical settings have demonstrated good dose-proportional exposures following oral administration.[3]

#### **Human Pharmacokinetics**

Phase 1 clinical trials in healthy volunteers have provided significant insights into the pharmacokinetic profile of SPR719 following oral administration of **Fobrepodacin**.

Parameter	Value (following 1000 mg Fobrepodacin once daily for 7 days)	Citation
Cmax (Maximum Plasma Concentration)	4,187 ± 1,059 ng/mL	[5]
4,315 ng/mL	[2]	
AUC0-24 (Area Under the Curve)	42,295 ng·h/mL	[3]
52,418 ng·h/mL	[2]	
Tmax (Time to Maximum Concentration)	Median: 2.8 - 8.0 hours	[4]
Approx. 4 hours	[5]	
t1/2 (Half-life)	2.9 - 4.5 hours (dose- independent)	[4]
Plasma Protein Binding	94.25%	[1]
Food Effect on AUC	~20% decrease	[4]

### **Intrapulmonary Pharmacokinetics**

A key aspect of **Fobrepodacin**'s potential efficacy in treating pulmonary infections is the penetration of the active moiety, SPR719, into the lungs. A study in healthy volunteers assessed the concentrations of SPR719 in epithelial lining fluid (ELF) and alveolar macrophages (AM).



Parameter	Ratio	Citation
ELF / Total Plasma (AUC0-24)	1.14	[1][2]
ELF / Total Plasma (Cmax)	1.26	[1][2]
AM / Total Plasma (AUC0-24)	2.44	[1][2]
AM / Total Plasma (Cmax)	3.02	[1][2]
ELF / Unbound Plasma (AUC0-24)	19.87	[1][2][6]
ELF / Unbound Plasma (Cmax)	21.88	[1][2][6]
AM / Unbound Plasma (AUC0- 24)	42.50	[1][2][6]
AM / Unbound Plasma (Cmax)	52.53	[1][2][6]

#### **Preclinical Pharmacokinetics**

Studies in murine models have been instrumental in the early evaluation of **Fobrepodacin**.

Species	Observation	Citation
Mouse	Good dose-proportional exposures after oral administration.	[3]
Mouse	Efficacy demonstrated in chronic M. tuberculosis infection models.	[3]

### **Metabolism and Excretion**

**Fobrepodacin** is a phosphate ester prodrug that is rapidly and extensively converted to its active form, SPR719, in vivo.[1][2] Plasma concentrations of the prodrug itself are not meaningful.[5][7] In multiple-dose human studies, a decrease in SPR719 plasma exposure of approximately 40% was observed between the first and seventh day of dosing, suggesting a



possible induction of an elimination pathway.[4] However, plasma exposure was comparable between day 7 and day 14, indicating that a steady state was reached.[4] Further studies are required to fully elucidate the specific metabolic pathways and excretion routes of SPR719.

### **Experimental Protocols**

The following sections detail the methodologies employed in key pharmacokinetic studies of **Fobrepodacin**.

## Human Phase 1 Single and Multiple Ascending Dose Study

This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and pharmacokinetics of **Fobrepodacin**.

- Study Population: Healthy adult volunteers (n=96).[4][8]
- Study Design:
  - Single Ascending Dose (SAD): Cohorts received single oral doses of Fobrepodacin ranging from 100 mg to 2000 mg, or placebo.[4][8] A food-effect cohort was also included.
     [8]
  - Multiple Ascending Dose (MAD): Cohorts received total daily doses of Fobrepodacin ranging from 500 mg to 1500 mg, or placebo, for 7 or 14 days.[4][8]
- Pharmacokinetic Sampling: Serial plasma and urine samples were collected at predefined time points throughout the trial.[8]
- Analytical Method: Plasma and urine concentrations of Fobrepodacin (SPR720) and its active metabolite (SPR719) were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8]
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[8]



### Intrapulmonary Pharmacokinetics Study in Healthy Volunteers

This was a Phase 1, single-center, open-label study to assess the concentrations of SPR719 in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM).

- Study Population: Healthy adult volunteers.[7]
- Dosing Regimen: Participants received a 1,000 mg dose of Fobrepodacin administered once daily for 7 days.[7]
- Sample Collection:
  - Blood samples for plasma pharmacokinetic analysis were collected.
  - On Day 7, each participant underwent a standardized bronchoscopy and bronchoalveolar lavage (BAL) to obtain ELF and AM samples.
- Analytical Method: Concentrations of SPR719 in plasma, ELF, and AM were quantified using validated analytical methods.
- Data Analysis: Ratios of ELF and AM to both total and unbound plasma concentrations of SPR719 were calculated based on AUC0–24 and Cmax values.[1]

### In Vivo Efficacy and Pharmacokinetics in a Murine Model of Tuberculosis

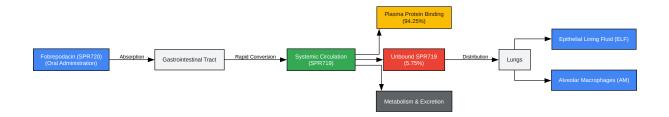
- Animal Model: Six-week-old female BALB/c mice were infected with Mycobacterium tuberculosis Erdman via aerosol delivery.[3]
- Treatment Regimens: Treatment was initiated 3 weeks post-infection and administered by oral gavage 5 days per week. Various regimens including Fobrepodacin (100 mg/kg), rifampin, and pyrazinamide were evaluated.[3]
- Pharmacokinetic Analysis: Plasma samples were collected to determine drug exposures.[3]



• Efficacy Endpoint: The primary efficacy endpoint was the reduction in bacterial colonyforming units (CFU) in the lungs compared to control groups.[3]

### **Visualizations**

### **Fobrepodacin Activation and Distribution Pathway**

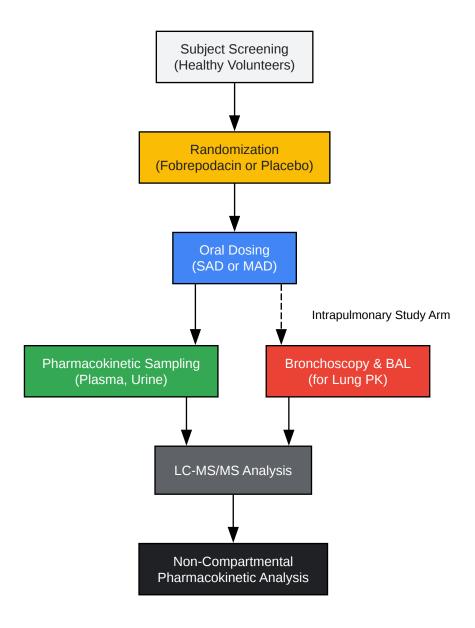


Click to download full resolution via product page

Caption: Metabolic activation and distribution of Fobrepodacin.

## **Experimental Workflow for Human Pharmacokinetic Studies**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spero Therapeutics Announces Publication of SPR720 Phase 1 Lung Exposure Data in Antimicrobial Agents and Chemotherapy - BioSpace [biospace.com]
- 8. 1288. Phase 1 First-in-Human Single- and Multiple-Ascending Dose Trial Demonstrates Pharmacokinetics (PK) and Tolerability of SPR720, an Oral DNA GyrB Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of Fobrepodacin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321803#pharmacokinetics-and-oral-bioavailability-of-fobrepodacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com